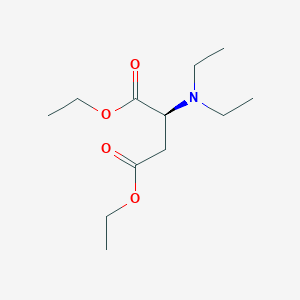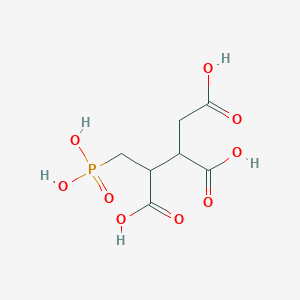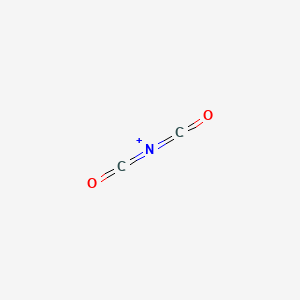
Oxo-N-(oxomethylidene)methaniminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo-N-(oxomethylidene)methaniminium is a chemical compound characterized by the presence of an oxo group and a methaniminium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-N-(oxomethylidene)methaniminium typically involves the reaction of methaniminium salts with oxo compounds under controlled conditions. One common method involves the use of a methaniminium chloride salt and an oxo compound in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oxo-N-(oxomethylidene)methaniminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The oxo and methaniminium groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds with higher oxidation states, while reduction may produce methaniminium derivatives with lower oxidation states .
Applications De Recherche Scientifique
Oxo-N-(oxomethylidene)methaniminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Oxo-N-(oxomethylidene)methaniminium involves its interaction with molecular targets through its oxo and methaniminium groups. These interactions can lead to various biochemical and chemical effects, such as enzyme inhibition or activation, depending on the specific context. The pathways involved may include redox reactions and covalent bonding with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methoxyamides: These compounds share similar structural features and reactivity.
Metal Oxo Complexes: Compounds like iron and manganese oxo complexes exhibit similar redox behavior.
Hypervalent Iodine Compounds: These compounds are known for their oxidative coupling reactions .
Uniqueness
Oxo-N-(oxomethylidene)methaniminium is unique due to its specific combination of oxo and methaniminium groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
38305-77-0 |
|---|---|
Formule moléculaire |
C2NO2+ |
Poids moléculaire |
70.03 g/mol |
InChI |
InChI=1S/C2NO2/c4-1-3-2-5/q+1 |
Clé InChI |
YLHNBQWYPULMCY-UHFFFAOYSA-N |
SMILES canonique |
C(=[N+]=C=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
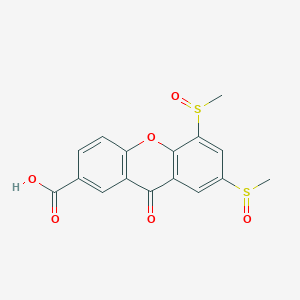
![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
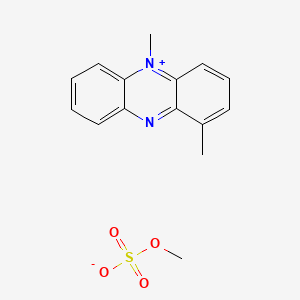
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
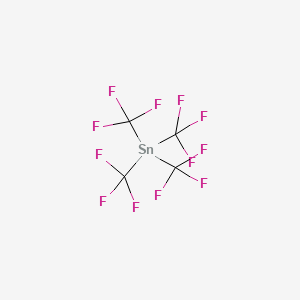
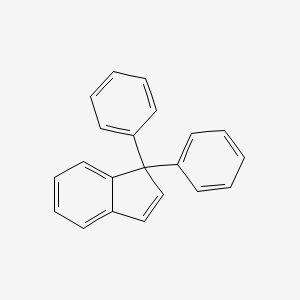

![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
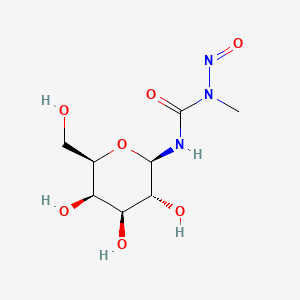
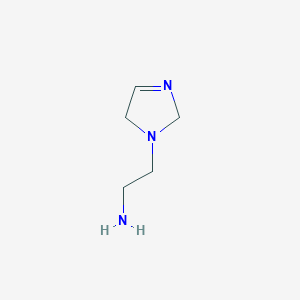
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
